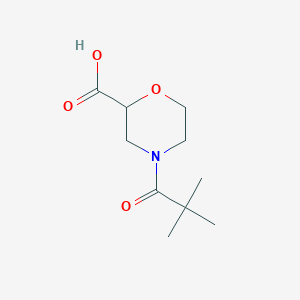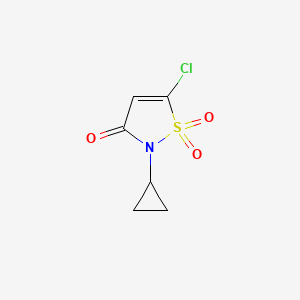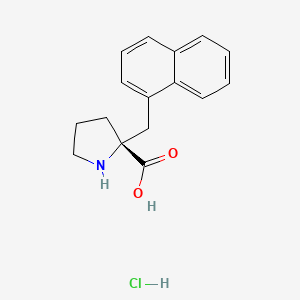
1-(3-Iodopropyl)piperidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Iodopropyl)piperidine;hydroiodide” consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The “1-(3-Iodopropyl)” part of the molecule indicates that an iodopropyl group is attached to one carbon of the piperidine ring.Chemical Reactions Analysis
Piperidine and its derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine, a key component of “1-(3-Iodopropyl)piperidine;hydroiodide”, is a colorless liquid with an odor described as objectionable, typical of amines . It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Enantiopure Quinolizidinones and Indolizidinones Synthesis
Research by Ma and Zhu (2001) in "Organic Letters" demonstrates the use of iodides like 1-(3-Iodopropyl)piperidine;hydroiodide in the synthesis of enantiopure quinolizidinones and indolizidinones. This method, involving potassium carbonate in acetonitrile, is significant for synthesizing complex organic compounds, including (-)-lasubine II, which has potential applications in medicinal chemistry (Ma & Zhu, 2001).
Neuroprotective Agent Development
A study by Chenard et al. (1995) in the "Journal of Medicinal Chemistry" highlights the role of compounds similar to 1-(3-Iodopropyl)piperidine;hydroiodide in the development of neuroprotective agents. These compounds are explored as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise in protecting neurons from glutamate toxicity (Chenard et al., 1995).
Synthesis of Piperidines and Pyrrolidines
Research in "Organometallics" by Uhl et al. (2016) discusses the hydroalumination or hydrogallation of sterically encumbered hydrazones to afford hydrazides. These compounds, including 1-(3-Iodopropyl)piperidine;hydroiodide derivatives, are instrumental in synthesizing piperidines and pyrrolidines with applications in organic chemistry and material science (Uhl et al., 2016).
Piperidine Synthesis in Organic Chemistry
Zhang and Muñiz (2017) in "ACS Catalysis" describe a method for selective piperidine synthesis via intramolecular catalytic Csp3–H amination. This highlights the role of iodine-based compounds, like 1-(3-Iodopropyl)piperidine;hydroiodide, in modifying molecular structures to favor piperidine formation, crucial in organic synthesis and pharmaceutical applications (Zhang & Muñiz, 2017).
Solid State Dye Sensitized Solar Cells
In "Nanoscale," Vaghasiya et al. (2017) discuss the use of piperidinium iodide, closely related to 1-(3-Iodopropyl)piperidine;hydroiodide, in solid electrolytes for Dye Sensitized Solar Cells (ss-DSSCs). This showcases the application of such compounds in renewable energy technology, particularly in improving the efficiency and stability of ss-DSSCs (Vaghasiya et al., 2017).
Orientations Futures
Piperidine and its derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine being a privileged scaffold plays a crucial role in leading drug development and new piperidine derivatives for future drug molecules with high potential are therefore still being searched .
Propriétés
IUPAC Name |
1-(3-iodopropyl)piperidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN.HI/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPUOKWYXVQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)piperidine hydroiodide | |
CAS RN |
2253630-77-0 |
Source


|
| Record name | 1-(3-iodopropyl)piperidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)








![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)